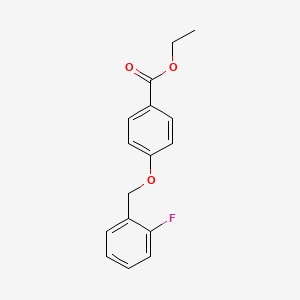
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9ClFNO. This compound is characterized by the presence of a benzonitrile group attached to a benzyl ether moiety, which is further substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid.
Reduction: 4-((2-Chloro-4-fluorobenzyl)oxy)benzylamine.
Scientific Research Applications
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive.
2-Chloro-4-fluorobenzonitrile: Lacks the benzyl ether moiety, resulting in different chemical properties.
Uniqueness: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine and fluorine atoms enhances its chemical stability and binding interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H9ClFNO |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H9ClFNO/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2 |
InChI Key |
UACGYMYERXLGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


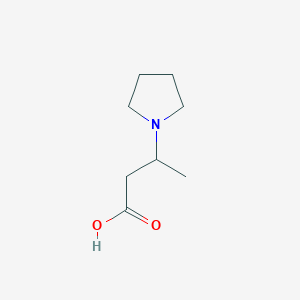
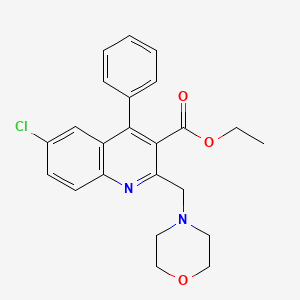
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
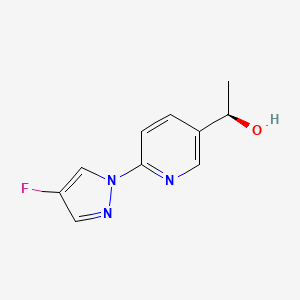
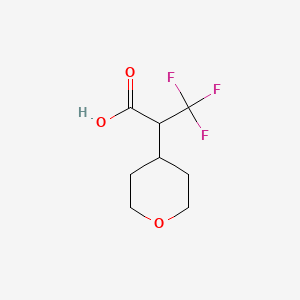
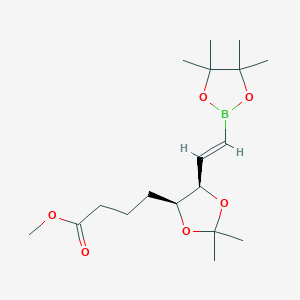

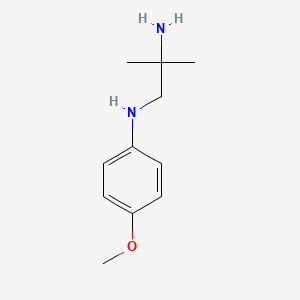
![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)
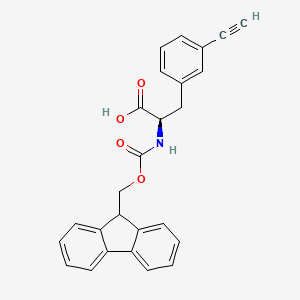
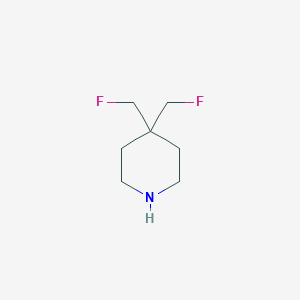
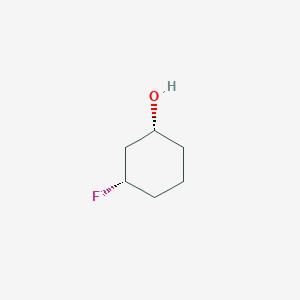
![tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12994441.png)
